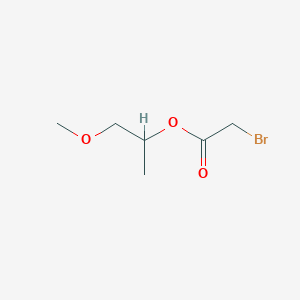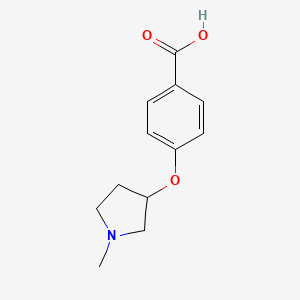
4-((1-Methylpyrrolidin-3-yl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-3-pyrrolidinol. The reaction is usually carried out in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ether bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid.
1-Methyl-3-pyrrolidinol: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid is unique due to its combination of a benzoic acid moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
4-(1-methylpyrrolidin-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-13-7-6-11(8-13)16-10-4-2-9(3-5-10)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
Clé InChI |
XXPBJGNPGLZMQO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


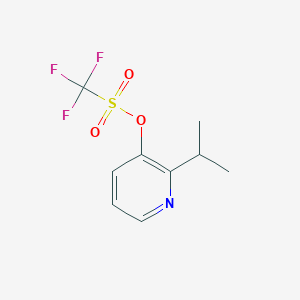




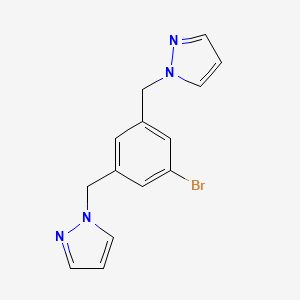

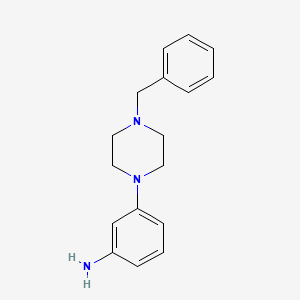

![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


